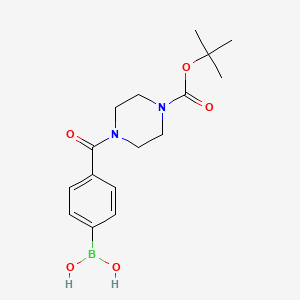![molecular formula C16H13Cl5N2OS B591763 1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride CAS No. 61675-62-5](/img/structure/B591763.png)
1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pharmaceutical reference standard that belongs to the family of Tioconazole . It is also known as Tioconazole Impurity B as Hydrochloride . It is used in the field of pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C16 H12 Cl4 N2 O S . Cl H . The molecular weight is 458.62 .Applications De Recherche Scientifique
Antioxidant Capacity and Reaction Pathways
Research on the ABTS/PP decolorization assay highlights the diverse reaction pathways and antioxidant capacity of compounds including imidazole derivatives. Some antioxidants, particularly phenolic compounds, can form coupling adducts with ABTS radicals, indicating a potential area of research for imidazole derivatives in understanding their antioxidant mechanisms and applications in assessing antioxidant capacity of various substances (Ilyasov et al., 2020).
Enzymatic Remediation of Organic Pollutants
The enzymatic approach for the remediation of organic pollutants highlights the role of redox mediators and enzymes in degrading recalcitrant compounds. Imidazole derivatives can potentially serve as redox mediators, enhancing the efficiency of pollutant degradation. This application is crucial for environmental cleanup and wastewater treatment, offering a sustainable alternative to conventional methods (Husain & Husain, 2007).
Anticancer Drug Development
Imidazole derivatives have been explored for their tumor specificity and reduced toxicity towards normal cells in the context of anticancer drug development. This research area is significant for developing more effective and safer chemotherapy agents, with imidazole compounds showing promise due to their selective action against cancer cells (Sugita et al., 2017).
Analytical Methods for Antioxidant Activity
The review on analytical methods used in determining antioxidant activity underscores the relevance of imidazole derivatives in constructing assays like ABTS and DPPH tests. These methods are vital for assessing the antioxidant potential of compounds, contributing to research in food science, pharmacology, and materials science (Munteanu & Apetrei, 2021).
Chemical and Biological Properties of Phosphorylated Azoles
The synthesis and transformation of phosphorylated azoles, including imidazole derivatives, have shown diverse chemical and biological activities. These compounds' applications range from agricultural chemicals to potential therapeutic agents, indicating the broad utility of imidazole derivatives in scientific research (Abdurakhmanova et al., 2018).
Propriétés
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2OS.ClH/c17-11-1-2-12(13(18)6-11)14(7-22-4-3-21-9-22)23-8-10-5-15(19)24-16(10)20;/h1-6,9,14H,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTJGYRAWHPZGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC(=C3)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl5N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride | |
CAS RN |
61675-62-5 |
Source


|
| Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,5-dichlorothiophen-3-yl)methoxy)ethyl)-1H-imidazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061675625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(2,4-DICHLOROPHENYL)-2-((2,5-DICHLOROTHIOPHEN-3-YL)METHOXY)ETHYL)-1H-IMIDAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DP725EAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

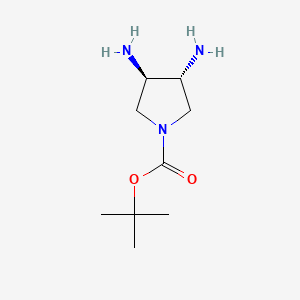
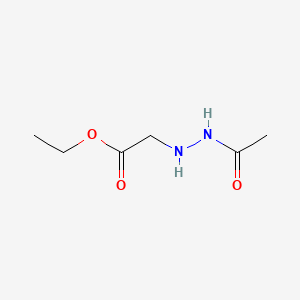
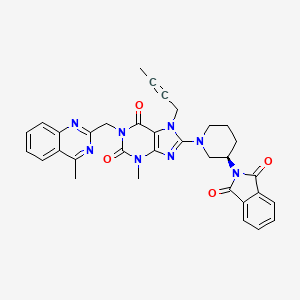
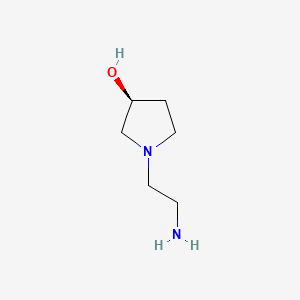

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)
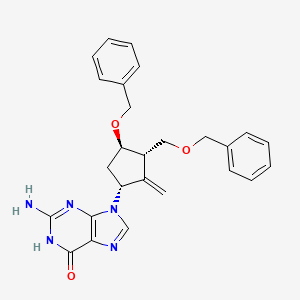
![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)
